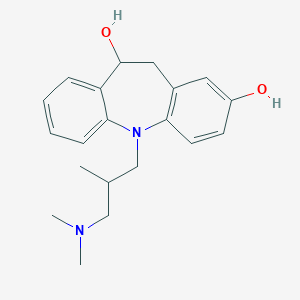

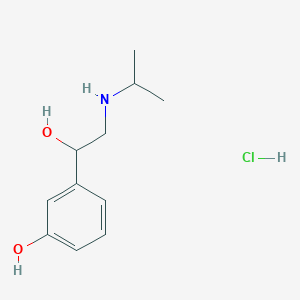

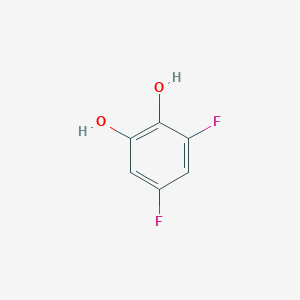

![molecular formula C22H25NO4 B125874 (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid CAS No. 155730-92-0](/img/structure/B125874.png)

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Übersicht

Beschreibung

“(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid” is a chemical compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.4 g/mol . The compound is also known by other names such as S-2E and 4-[[3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid .

Synthesis Analysis

The enantiomers of this compound, which is a new antilipidemic agent, were prepared via separation by Chiralcel OJ column chromatography of their methyl ester . These optically active carboxylic acids were prepared by the resolution of diastereomeric N-[(S)-(-)-[4-methyl-(alpha-methyl)benzyl]]-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxyamide using silica gel column chromatography, followed by deamination with N2O4 .Molecular Structure Analysis

The IUPAC name of the compound is 4-[[3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid . The InChI string and the Canonical SMILES of the compound are also provided .Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are 367.17835828 g/mol . The topological polar surface area of the compound is 66.8 Ų .Wissenschaftliche Forschungsanwendungen

Solar Energy Storage

S-2E: has potential applications in the field of solar energy, particularly in enhancing the efficiency of solar collectors. The compound could be used in the development of phase change materials (PCMs) that store thermal energy, which is crucial for managing the intermittent nature of solar radiation . By integrating S-2E-based PCMs into solar evacuated tube-compound parabolic concentrators (CPCs), it’s possible to achieve higher energy and exergy efficiencies, leading to more effective solar energy utilization .

Thermal Energy Storage Systems

In thermal energy storage (TES) systems, S-2E can play a significant role in the cascaded arrangement of PCMs. This arrangement can lead to a reduction in heat losses and an increase in stored energy, which is beneficial for applications requiring a consistent and reliable supply of heat . The compound’s properties could be tailored to optimize the thermal resistance and overall loss coefficient of TES systems .

Exergy Efficiency Improvement

The exergy efficiency of a system measures its ability to convert energy into workS-2E could be utilized to improve the exergy efficiency of CPC solar collectors by providing heat transfer fluid at a lower temperature, which is more efficient . This application could be particularly useful in industrial processes where heat recovery is essential.

Sustainable Water Heating

S-2E: could be incorporated into solar water heating (SWH) systems to save a significant portion of the energy typically used for water heating. This application not only conserves energy but also promotes sustainability in residential and commercial buildings .

Wirkmechanismus

Target of Action

The primary targets of S-2E are HMG-CoA reductase and acetyl-CoA carboxylase . These enzymes play crucial roles in lipid metabolism. HMG-CoA reductase is the rate-controlling enzyme of the mevalonate pathway, which produces cholesterol. Acetyl-CoA carboxylase is involved in fatty acid synthesis.

Mode of Action

S-2E acts as a noncompetitive inhibitor of both HMG-CoA reductase and acetyl-CoA carboxylase . By inhibiting these enzymes, S-2E disrupts the normal metabolic processes that produce cholesterol and fatty acids, leading to a decrease in their levels.

Biochemical Pathways

The inhibition of HMG-CoA reductase and acetyl-CoA carboxylase by S-2E affects the mevalonate pathway and fatty acid synthesis respectively . These disruptions can lead to downstream effects such as reduced cholesterol and fatty acid levels, impacting various cellular functions and overall health.

Pharmacokinetics

It is known that s-2e isorally active , suggesting it has good bioavailability

Result of Action

The inhibition of HMG-CoA reductase and acetyl-CoA carboxylase by S-2E leads to an anti-hyperlipidemic action . This means that S-2E can reduce high levels of fats (lipids), including cholesterol and triglycerides, in the blood.

Eigenschaften

IUPAC Name |

4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZADMDZNVOBYGR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432062 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid | |

CAS RN |

155730-92-0 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of S-2E in lowering lipid levels?

A1: While the exact mechanism is still under investigation, research suggests S-2E inhibits both sterol and fatty acid synthesis. [] This dual action contributes to its lipid-lowering effects. []

Q2: How does S-2E affect triglyceride and cholesterol levels?

A2: In animal models of hyperlipidemia, S-2E effectively reduced elevated triglyceride (TG) and non-high-density lipoprotein cholesterol (non-HDL-C) levels. [] These effects were observed to be dose-dependent. []

Q3: Does S-2E impact high-density lipoprotein cholesterol (HDL-C) levels?

A3: Interestingly, studies show that S-2E treatment also increased blood HDL-C levels. [] This suggests a potential benefit in improving dyslipidemia characterized by low HDL-C. []

Q4: Are there any differences in activity between the enantiomers of S-2E?

A4: Yes, research indicates that the (S)-enantiomer of S-2E (S-2E) exhibits superior lipid-lowering activity compared to the (R)-enantiomer and the racemic mixture. This difference is attributed to variations in pharmacokinetic profiles. []

Q5: What downstream effects were observed in adipose tissue following S-2E treatment?

A5: In a study using db/db mice (a model of obesity), S-2E treatment significantly reduced white adipose tissue mass and upregulated the expression of genes related to energy expenditure, mitochondrial function, fatty acid oxidation, and lipolysis. [] This suggests S-2E promotes brown/beige adipocyte-like changes in white adipose tissue. []

Q6: What is the molecular formula and weight of S-2E?

A6: The molecular formula of S-2E is C22H27NO4, and its molecular weight is 369.45 g/mol.

Q7: How do structural modifications of S-2E affect its activity?

A7: Further research is needed to establish a comprehensive SAR profile for S-2E. Investigating the impact of modifying specific functional groups on its potency, selectivity, and pharmacokinetic properties is crucial.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of S-2E?

A8: Limited information is available regarding the specific ADME profile of S-2E. Further investigations are required to understand its pharmacokinetic behavior in detail.

Q9: How do the pharmacokinetics of S-2E enantiomers differ?

A9: The (S)-enantiomer (S-2E) displays superior in vivo activity due to more favorable pharmacokinetics after oral administration. [] The exact differences in absorption, distribution, metabolism, and excretion between enantiomers require further investigation.

Q10: What in vitro models have been used to study S-2E?

A10: S-2E has been investigated in vitro using 3T3-L1 adipocytes, where it induced the expression of genes related to mitochondrial function, fatty acid oxidation, and lipolysis. []

Q11: What animal models have been used to evaluate the efficacy of S-2E?

A11: Researchers have employed rats with fructose-induced hypertriglyceridemia [] and db/db mice (a model of obesity) [] to investigate the anti-hyperlipidemic effects of S-2E.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

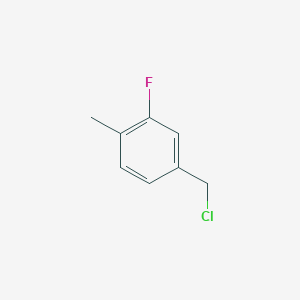

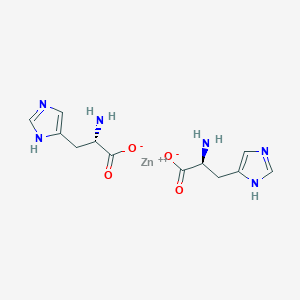

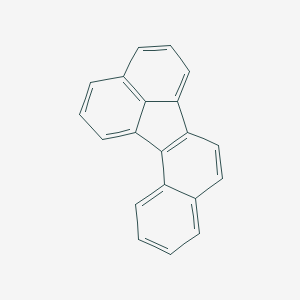

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

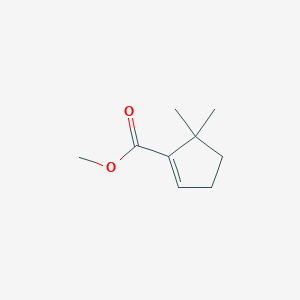

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)